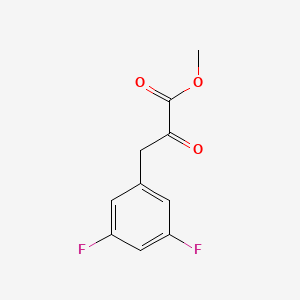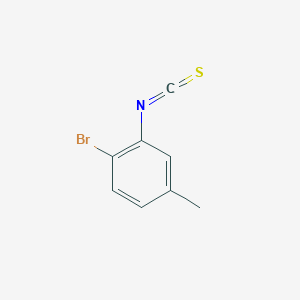
2-Bromo-5-methylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylphenylisothiocyanate typically involves the reaction of 2-bromo-5-methylphenylamine with carbon disulfide (CS2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent like cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like carbon disulfide.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The bromine and methyl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Heterocycles: Resulting from cyclization reactions.
Oxidized/Reduced Derivatives: Depending on the specific conditions used.
Applications De Recherche Scientifique
2-Bromo-5-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties, such as conductive polymers
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylphenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules or other substrates. The bromine and methyl substituents can influence the compound’s reactivity and selectivity by altering the electronic properties of the phenyl ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylphenol: Similar structure but with a hydroxyl group instead of an isothiocyanate group.
2-Bromo-5-methoxyphenylisothiocyanate: Similar structure with a methoxy group instead of a methyl group.
2-Bromo-5-methylbenzonitrile: Similar structure with a nitrile group instead of an isothiocyanate group
Uniqueness
2-Bromo-5-methylphenylisothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylisothiocyanate derivatives. The presence of both bromine and methyl groups can influence its chemical behavior, making it a valuable compound for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H6BrNS |
|---|---|
Poids moléculaire |
228.11 g/mol |
Nom IUPAC |
1-bromo-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
Clé InChI |
BTAYJZVIZXCLFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


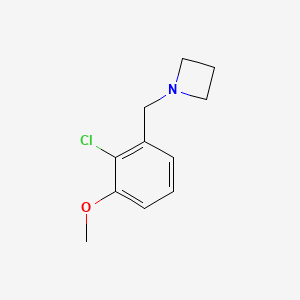
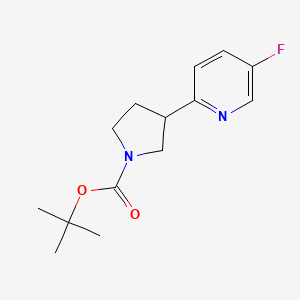
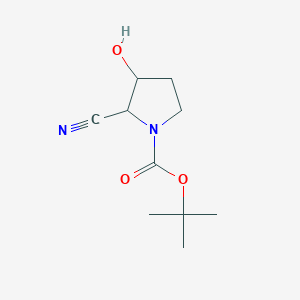

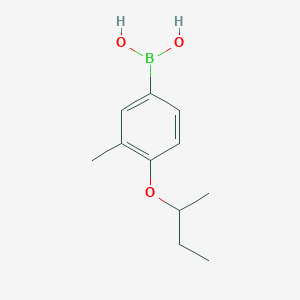
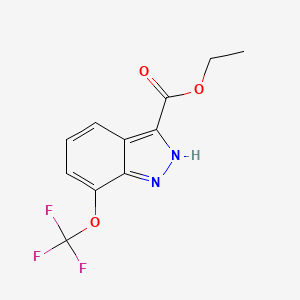
![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
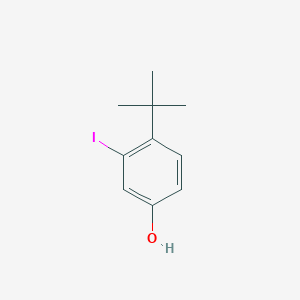
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)


![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
